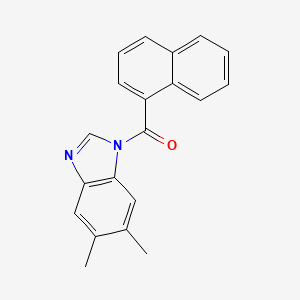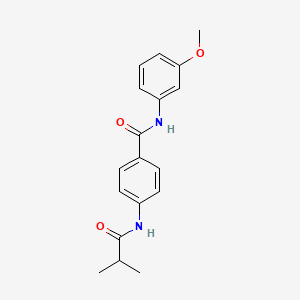
4-(isobutyrylamino)-N-(3-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(isobutyrylamino)-N-(3-methoxyphenyl)benzamide, also known as IB-MECA, is a potent and selective agonist of the adenosine A3 receptor. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
Aplicaciones Científicas De Investigación
4-(isobutyrylamino)-N-(3-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been shown to have anti-inflammatory effects in animal models of arthritis and colitis. Furthermore, this compound has been shown to have cardioprotective effects in animal models of ischemia-reperfusion injury.
Mecanismo De Acción
4-(isobutyrylamino)-N-(3-methoxyphenyl)benzamide exerts its effects by selectively activating the adenosine A3 receptor, which is expressed in various tissues, including the immune system, cardiovascular system, and central nervous system. Activation of the adenosine A3 receptor leads to the activation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been shown to have cardioprotective effects by reducing infarct size and improving cardiac function in animal models of ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(isobutyrylamino)-N-(3-methoxyphenyl)benzamide is its selectivity for the adenosine A3 receptor, which allows for specific targeting of this receptor in various tissues. In addition, this compound has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(isobutyrylamino)-N-(3-methoxyphenyl)benzamide. One area of research is the development of more potent and selective adenosine A3 receptor agonists. In addition, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways. Furthermore, future studies should focus on the therapeutic potential of this compound in various diseases, including cancer, inflammation, and cardiovascular disorders. Finally, the development of novel formulations of this compound with improved solubility and bioavailability could further enhance its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-(isobutyrylamino)-N-(3-methoxyphenyl)benzamide involves the reaction of 3-methoxybenzoyl chloride with isobutyryl chloride in the presence of triethylamine to form 3-methoxy-N-(2-methylpropionyl)benzamide. This intermediate is then reacted with 4-amino-5-cyano-2-methylthiopyrimidine in the presence of potassium carbonate to form this compound. The overall yield of the synthesis is approximately 40%.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-4-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)17(21)19-14-9-7-13(8-10-14)18(22)20-15-5-4-6-16(11-15)23-3/h4-12H,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBNHYISADAXPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5807959.png)

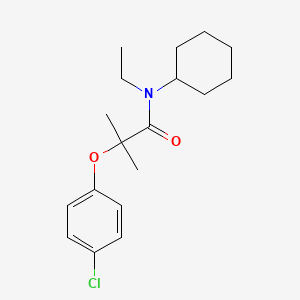
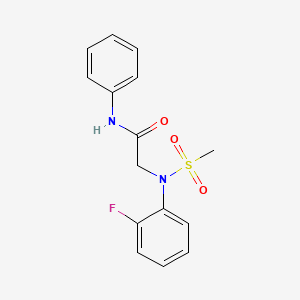

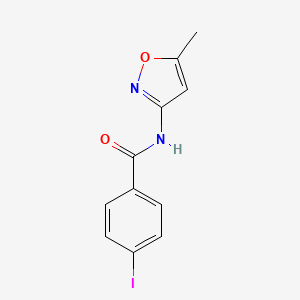
![4-({[5-(1-piperidinyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5807997.png)


![1-[5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5808028.png)
![4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5808033.png)
![1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5808036.png)
![3-[(2-nitrobenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5808043.png)
